molecular formula C12H9ClF2N2O2 B12941962 Ethyl 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12941962
M. Wt: 286.66 g/mol
InChI Key: MXBMAPATNLWXDG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro and difluorophenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds .

Scientific Research Applications

Ethyl 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets Ethyl 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and difluorophenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H9ClF2N2O2

Molecular Weight

286.66 g/mol

IUPAC Name

ethyl 4-chloro-1-(3,4-difluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H9ClF2N2O2/c1-2-19-12(18)11-8(13)6-17(16-11)7-3-4-9(14)10(15)5-7/h3-6H,2H2,1H3

InChI Key

MXBMAPATNLWXDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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